molecular formula C11H12N2S B13992165 N-Ethyl-4-phenylthiazol-2-amine

N-Ethyl-4-phenylthiazol-2-amine

Cat. No.: B13992165
M. Wt: 204.29 g/mol
InChI Key: GBPDSPQBKICWRK-UHFFFAOYSA-N
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Description

N-Ethyl-4-phenylthiazol-2-amine (CAS Number: 75654-98-7) is a chemical compound with the molecular formula C 13 H 16 N 2 S and a molecular weight of 232.35 g/mol . It is a member of the aminothiazole family, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological applications . The thiazole ring, containing both nitrogen and sulfur atoms, is a fundamental structural component found in numerous bioactive molecules and approved drugs, underlining its significant value in research and development . The 2-aminothiazole core is a versatile building block for synthesizing more complex molecules for biological evaluation . While the specific biological activity profile of this compound is a subject of ongoing research, analogues based on the 4-phenylthiazol-2-amine structure have demonstrated considerable promise in various research areas. Such derivatives have been investigated as putative anti-breast cancer agents through molecular docking studies, showing potential for binding to estrogen receptors . Other structurally similar phenylthiazole acids have been synthesized and identified as potential agonists for targets like the peroxisome proliferator-activated receptor gamma (PPARγ), indicating relevance in metabolic disease research . Furthermore, various thiazole derivatives are known to be explored for their antimicrobial properties . This compound is provided exclusively for research purposes in chemical biology, hit-to-lead optimization, and early-stage drug discovery investigations. Researchers can utilize it as a key intermediate for further structural elaboration or as a standard for analytical studies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-ethyl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H12N2S/c1-2-12-11-13-10(8-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13)

InChI Key

GBPDSPQBKICWRK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Ethyl 4 Phenylthiazol 2 Amine and Its Precursors

Classical Approaches to 4-Phenylthiazol-2-amine Synthesis

The construction of the 4-phenylthiazol-2-amine scaffold is most prominently achieved through the Hantzsch thiazole (B1198619) synthesis and its related variants. This family of reactions provides a reliable and versatile route to the 2-aminothiazole (B372263) core.

Hantzsch Thiazole Synthesis and its Variants

First described by Arthur Hantzsch in 1887, this reaction is a cornerstone in thiazole chemistry. wikipedia.org It generally involves the reaction between an α-haloketone and a thioamide-containing compound. wikipedia.orgresearchgate.net The versatility and efficiency of this method have made it a standard approach for synthesizing a wide array of thiazole derivatives. researchgate.net

The most common and direct synthesis of 4-phenylthiazol-2-amine employs the condensation of an α-haloacetophenone, such as 2-bromoacetophenone (B140003) (ω-bromoacetophenone), with thiourea (B124793). rsc.org The reaction is typically conducted by refluxing the two reactants in a polar solvent, most commonly ethanol (B145695). rsc.orgresearchgate.net This cyclization process is robust and can proceed without a catalyst, often affording the product in good yields after a straightforward workup. nih.gov

The mechanism involves an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular condensation, where the amino group attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.

Several catalysts and conditions have been explored to optimize this synthesis, including the use of heterogeneous catalysts like copper silicate, which can promote the reaction efficiently and be recycled. nih.gov Microwave-assisted protocols have also been developed, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Table 1: Selected Conditions for Hantzsch Synthesis of 4-Phenylthiazol-2-amine

α-HaloketoneSulfur SourceSolventConditionsYieldReference
2-BromoacetophenoneThioureaEthanolRefluxGood rsc.org
Phenacyl BromidesThioureaEthanolReflux, Copper Silicate CatalystExcellent nih.gov
2-ChloroethanonesThioureasMethanolMicrowave Irradiation89-95% nih.gov
2-BromoacetophenonesThioureaNoneSolvent-freeGood nih.gov

The Hantzsch synthesis is not limited to thiourea. Other thioamides can be used as the sulfur- and nitrogen-donating component, leading to the formation of N-substituted 2-aminothiazoles or 2,4-disubstituted thiazoles. wikipedia.orgresearchgate.net When a generic thioamide (R-C(S)NH₂) reacts with an α-haloketone, the resulting product is a thiazole with a substituent at the 2-position corresponding to the 'R' group of the thioamide. This variant expands the scope of the Hantzsch synthesis, allowing for the introduction of diverse functionalities onto the thiazole ring directly during the cyclization step.

Cyclocondensation Reactions Utilizing Thiocarbonyl Compounds

This category encompasses a broader range of reactions where a thiocarbonyl-containing molecule, such as a thiourea or isothiocyanate, undergoes cyclization. The Hantzsch synthesis is the most prominent example. rsc.org Another interesting, though less direct, approach involves the reaction of a pre-formed N-cyanoacetamide derivative of 4-phenylthiazol-2-amine with elemental sulfur and phenylisothiocyanate. This method also relies on a thiocarbonyl compound (phenylisothiocyanate) to build an additional thiazole ring onto the existing structure, demonstrating the utility of thiocarbonyls in complex heterocyclic synthesis. rsc.org

Synthesis from Enamines, Cyanamide (B42294), and Elemental Sulfur

A modern, one-pot, three-component reaction provides an alternative route to the 2-aminothiazole core. This method involves the reaction of an enaminone (a functionalized enamine), cyanamide, and elemental sulfur. nih.gov Enaminones serve as the three-carbon backbone, while cyanamide provides the N-C-N unit for the 2-amino group, and elemental sulfur is the sulfur source. The reaction is typically promoted by a tertiary amine base. While this specific method has been detailed for 2-amino-5-acylthiazoles, the principle represents an important strategy for constructing the 2-aminothiazole ring from simple, acyclic precursors. nih.gov

N-Alkylation Strategies for N-Ethyl-4-phenylthiazol-2-amine Formation

Once the precursor, 4-phenylthiazol-2-amine, is synthesized, the final step is the introduction of an ethyl group onto the exocyclic amino group. This is typically achieved through a standard nucleophilic substitution (Sₙ2) reaction.

The reaction involves treating 4-phenylthiazol-2-amine with an ethylating agent, such as ethyl bromide or ethyl iodide. ontosight.ai The process is generally carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic ethyl halide. The choice of solvent and base can influence the reaction efficiency and selectivity. While this method can lead to the desired N-ethyl product, there is a possibility of forming the N,N-diethyl derivative as a byproduct if the reaction is not carefully controlled. ontosight.ai Alternative methods, such as reductive amination or using other alkylating agents like benzylic alcohols (for N-benzylation), highlight the general applicability of N-alkylation to 2-aminothiazole systems. rsc.org

Table 2: General Scheme for N-Ethylation

Starting MaterialReagentGeneral ConditionsProductReference
4-Phenylthiazol-2-amineEthyl bromide or Ethyl iodidePresence of a baseThis compound ontosight.ai

Reaction of 4-Phenylthiazol-2-amine with Alkyl Halides

The introduction of the ethyl group onto the 4-phenylthiazol-2-amine scaffold is commonly achieved through direct alkylation using an alkyl halide, such as ethyl bromide or ethyl iodide. This reaction is a classic bimolecular nucleophilic substitution (SN2), where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. youtube.comyoutube.com

The reaction can be represented as follows: 4-Phenylthiazol-2-amine + CH₃CH₂-X → this compound + HX (where X = Br, I)

However, this direct alkylation is often complicated by a lack of selectivity. The primary amine product, this compound, is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine, N,N-diethyl-4-phenylthiazol-2-amine, and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org This can lead to a mixture of products, reducing the yield of the desired secondary amine. masterorganicchemistry.com To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants (e.g., using an excess of the amine) must be carefully controlled. youtube.com

Influence of Reaction Conditions on Alkylation Selectivity (Exocyclic vs. Endocyclic)

A significant challenge in the alkylation of 2-aminothiazoles is regioselectivity. The 2-aminothiazole ring system possesses two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-exo) and the endocyclic thiazole ring nitrogen (N-endo at position 3). Alkylation can potentially occur at either site, leading to two different isomers. The desired product, this compound, results from exocyclic alkylation.

The selectivity of the alkylation is highly dependent on the reaction conditions:

Solvent: The choice of solvent can influence which nitrogen is more nucleophilic.

Base: The presence and strength of a base can affect the deprotonation equilibrium and thus the relative nucleophilicity of the two nitrogen atoms.

Temperature: Reaction temperature can also play a role in determining the kinetic versus thermodynamic product distribution.

Nature of the Alkylating Agent: The steric and electronic properties of the alkyl halide can influence the site of attack.

Studies on related heterocyclic systems like 2-aminobenzothiazoles and benzimidazoles show that reaction conditions are critical for directing alkylation to a specific nitrogen atom. rsc.orgcapes.gov.brjbarbiomed.com For instance, in some cases, alkylation occurs selectively at the N3-position of the ring jbarbiomed.com. Achieving selective N-alkylation on the exocyclic amine often requires careful optimization of the reaction parameters to enhance its nucleophilicity over the endocyclic nitrogen.

Catalytic Synthesis of this compound and Related Compounds

Catalytic methods offer efficient and selective alternatives to traditional synthetic routes, often proceeding under milder conditions with improved yields.

Transition Metal-Catalyzed Methods

Transition metals like palladium and copper are widely used to catalyze the formation of carbon-nitrogen bonds. organic-chemistry.orgcapes.gov.br These methods can be applied to the synthesis of N-substituted aminothiazoles, providing a high degree of control.

Palladium-catalyzed coupling: Palladium catalysts are effective for the regiocontrolled synthesis of substituted thiazoles. nih.gov Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be a viable method for coupling 4-phenylthiazol-2-amine with an ethylating agent.

Copper-catalyzed coupling: Copper-catalyzed reactions, often referred to as Ullmann condensations, provide another powerful tool for N-arylation and N-alkylation. These methods are noted for their efficiency in forming C-S and C-N bonds, which are crucial in thiazole chemistry. capes.gov.br

These catalytic systems often require a specific ligand to facilitate the reaction, and the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. While traditional methods often rely on harsh conditions, these catalytic approaches can be more environmentally benign. organic-chemistry.orgrsc.org

Heterogeneous Catalysis Approaches

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages, particularly in the context of green chemistry. bohrium.comnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

A notable example is the use of a chitosan-based hydrogel (TCsSB) as a recyclable, eco-friendly biocatalyst for synthesizing thiazole derivatives. nih.gov In one study, TCsSB was used to catalyze the reaction between a thiosemicarbazone derivative and hydrazonoyl chlorides under ultrasonic irradiation. The catalyst demonstrated high activity, and its ability to be recovered and reused multiple times without significant loss of efficacy was confirmed. nih.gov This approach highlights the potential for developing sustainable and efficient catalytic systems for the synthesis of this compound and related compounds.

Comparison of Catalytic Synthesis Methods for Thiazole Derivatives
MethodCatalyst TypeKey AdvantagesExample ApplicationReference
Transition Metal-CatalysisHomogeneous (e.g., Pd, Cu complexes)High selectivity, mild reaction conditions, broad substrate scope.Regiocontrolled synthesis of substituted thiazoles using palladium catalysis. nih.gov
Heterogeneous CatalysisSolid-supported (e.g., TCsSB)Easy separation, catalyst reusability, environmentally friendly.Synthesis of thiazoles using a chitosan-based hydrogel under ultrasound. nih.gov

Emerging Synthetic Pathways and Green Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on developing environmentally friendly processes that minimize waste, reduce energy consumption, and use less hazardous substances. nih.govresearchgate.netosi.lv

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique that aligns with the principles of green chemistry. bohrium.competsd.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.govconnectjournals.com

This technology has been successfully applied to the Hantzsch synthesis of the thiazole core and subsequent modifications. nih.govnih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction resulted in significantly higher yields (e.g., 95%) in a much shorter time (30 minutes) compared to conventional reflux methods, which required 8 hours and yielded less product. nih.gov The efficiency of microwave heating stems from its ability to directly and rapidly heat the solvent and reactants, leading to faster reaction rates. petsd.org This makes it a highly attractive method for the rapid and efficient production of this compound.

Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional Heating (Reflux)Microwave IrradiationReference
Reaction TimeSeveral hours (e.g., 8 hours)Minutes (e.g., 30 minutes) nih.gov
Product YieldLower to moderateHigh to excellent (e.g., up to 95%) nih.gov
Energy ConsumptionHigherLower bepls.com
Process ControlLess precisePrecise temperature and pressure control petsd.org

Solvent-Free Reaction Conditions

Solvent-free synthesis offers a compelling green chemistry approach, minimizing waste and often reducing reaction times. The Hantzsch thiazole synthesis, a classical method involving the condensation of an α-haloketone with a thiourea derivative, has been adapted for solvent-free conditions.

A notable eco-friendly, catalyst-free protocol involves the Hantzsch condensation of 2-bromoacetophenones with thiourea. organic-chemistry.orgresearchgate.net In this method, the 2-bromoacetophenone is heated to its melting point, and then thiourea is added. The reaction proceeds almost instantaneously, with the evolution of hydrogen bromide gas, to form the corresponding 2-amino-4-arylthiazole. organic-chemistry.org This approach is characterized by its simplicity, rapid reaction rates (often completing in seconds), and good to excellent yields (ranging from 42–93%). organic-chemistry.org The workup is straightforward, typically involving washing with water or ethanol to purify the product, and any excess reagents can be recovered, enhancing the method's efficiency. organic-chemistry.org This solvent-free method avoids the use of toxic solvents and harsh conditions associated with traditional protocols, aligning with the principles of green chemistry. organic-chemistry.org

Table 1: Solvent-Free Synthesis of 2-Aminothiazole Precursors

Reactant 1 Reactant 2 Conditions Product Yield Reference
2-Bromoacetophenone Thiourea Melt, Catalyst-free 4-Phenylthiazol-2-amine High organic-chemistry.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules from simple starting materials in a single synthetic operation, avoiding the need to isolate intermediates. This approach saves time, resources, and reduces waste.

Several one-pot methods have been developed for 2-aminothiazole synthesis. One such strategy involves the reaction of methyl ketones, thiourea, and a halogen source catalyzed by a novel magnetic nanocatalyst. rsc.orgnih.gov For instance, acetophenone (B1666503) and thiourea can be reacted in the presence of trichloroisocyanuric acid (TCCA) as a green halogen source and a Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst. rsc.orgnih.gov This reaction proceeds efficiently in ethanol at 80°C. rsc.org The key steps involve the in situ α-halogenation of the ketone, followed by cyclization with thiourea. rsc.orgnih.gov

Another innovative one-pot approach utilizes elemental sulfur under aqueous conditions. researchgate.net This method involves the reaction of isocyanides, amines, sulfur, and 2'-bromoacetophenones. A three-component reaction first forms a thiourea intermediate, which then undergoes cyclization to yield the 2-aminothiazole derivative. researchgate.netresearchgate.net This procedure is noted for its mild conditions and excellent step- and atom-economy. researchgate.net

Electrochemical synthesis provides another one-pot pathway. The reaction of active methylene (B1212753) ketones with thioureas can be achieved in an undivided electrochemical cell using ammonium iodide (NH4I) as a redox mediator. nih.gov This method, assisted by DL-alanine, generates an α-iodoketone intermediate in situ, which then reacts to form the 2-aminothiazole product. nih.gov

Table 2: One-Pot Multicomponent Syntheses of 2-Aminothiazole Derivatives

Starting Materials Catalyst/Mediator Conditions Key Feature Reference
Acetophenone, Thiourea, TCCA Ca/4-MePy-IL@ZY-Fe3O4 EtOH, 80°C Magnetic, recyclable catalyst; green halogen source rsc.orgnih.gov
Isocyanides, Amines, Sulfur, 2'-Bromoacetophenones None Aqueous Mild conditions, high atom-economy researchgate.net
Active Methylene Ketones, Thioureas NH4I (Redox Mediator) Undivided electrochemical cell Electrosynthesis, in situ halogenation nih.gov

Sustainable Reagents and Catalysts

The development of sustainable and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical synthesis.

A prime example is the use of a magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe3O4, for the one-pot synthesis of 2-aminothiazoles. rsc.orgnih.gov This catalyst, composed of a zeolite-Y-supported ionic liquid with calcium ions and magnetite (Fe3O4) nanoparticles, is highly efficient. rsc.org Its key advantage is the ease of separation from the reaction mixture using an external magnet, allowing it to be washed, dried, and reused for multiple reaction cycles without significant loss of activity. nih.gov The use of trichloroisocyanuric acid (TCCA) as a halogen source in this system is also a green alternative to toxic reagents like molecular iodine. rsc.org

Nafion-H, a solid acid catalyst, has been employed for the synthesis of 2-aminothiazoles in an environmentally friendly PEG-water solvent system. researchgate.net Polyethylene glycol (PEG) itself is considered a green reaction medium as it is non-toxic, biodegradable, and can act as a phase-transfer catalyst. rsc.org The combination of a recyclable solid acid catalyst and a green solvent system presents a sustainable pathway for thiazole synthesis. researchgate.net

Furthermore, the Hantzsch synthesis has been adapted to use green reaction media like PEG-400 at room temperature. rsc.org Reactions of acetophenones with N-bromosuccinimide (NBS) and thiourea in PEG-400 proceed to give excellent yields of 2-aminothiazole derivatives. rsc.org The solvent-free approach, as detailed previously, also represents a highly sustainable method by eliminating the need for any solvent or catalyst. organic-chemistry.orgresearchgate.net

Table 3: Examples of Sustainable Reagents and Catalysts in 2-Aminothiazole Synthesis

Catalyst/Reagent Role Key Sustainability Feature Reference
Ca/4-MePy-IL@ZY-Fe3O4 Catalyst Magnetically separable and recyclable rsc.orgnih.gov
Trichloroisocyanuric acid (TCCA) Halogen Source Safe and sustainable alternative to I2 rsc.org
Nafion-H Solid Acid Catalyst Recyclable researchgate.net
Polyethylene Glycol (PEG) Green Solvent/Catalyst Non-toxic, biodegradable, reusable researchgate.netrsc.org

Chemical Reactivity and Functional Group Transformations of N Ethyl 4 Phenylthiazol 2 Amine Derivatives

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group in N-Ethyl-4-phenylthiazol-2-amine and its analogs is a key site for nucleophilic reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Acylation of the amino group in 2-aminothiazole (B372263) derivatives is a common strategy to produce corresponding amide compounds. This transformation is typically achieved by reacting the aminothiazole with various acylating agents such as acyl halides or acid anhydrides. For instance, the acylation of 2-aminothiazole with different acyl halides in dry pyridine (B92270) has been shown to produce the corresponding amides in high yields. nih.gov Similarly, heating 2-amino-4-phenylthiazole (B127512) with acetic anhydride (B1165640) yields the N-acetyl compound. nih.gov

The reaction conditions for acylation can be tailored to the specific substrate and acylating agent. A general procedure involves stirring the 2-aminothiazole derivative with an acid or acyl chloride to afford the corresponding amide. nih.gov This method has been successfully applied to synthesize a variety of acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffolds. nih.gov

Table 1: Examples of Acylation Reactions of 2-Aminothiazole Derivatives

Starting MaterialAcylating AgentProductReference
2-amino-4-phenylthiazoleVarious acyl halides2-acylamino-4-phenylthiazoles nih.gov
2-amino-4-phenylthiazoleAcetic anhydrideN-(4-phenylthiazol-2-yl)acetamide nih.gov
2-amino-4,5-disubstituted thiazolesAcid/Acyl chlorideCorresponding amide compounds nih.gov

Formation of Schiff Bases and Imines

The primary amino group of 2-aminothiazole derivatives readily condenses with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. ekb.eg This reaction is a cornerstone in the synthesis of various heterocyclic systems and is often catalyzed by a few drops of glacial acetic acid in a solvent like ethanol (B145695). ekb.egnih.gov

For example, refluxing 2-amino-4-phenylthiazole with different aromatic aldehydes in ethanol leads to the formation of the corresponding 2-arylideneamino-4-phenylthiazoles in good yields. nih.gov The formation of the imine (-C=N-) functional group is a versatile transformation, creating structurally diverse molecules. nih.gov The reaction of 2-amino-4-(2,4-diethoxyphenyl)thiazole with 1H-indole-3-carboxaldehyde in ethanol is another example that yields the corresponding Schiff base. nih.gov

Metal complexes of these Schiff bases have also been synthesized, which can alter their biological properties. nih.gov The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal chloride in ethanol. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

2-Aminothiazole DerivativeCarbonyl CompoundProductReference
2-amino-4-phenylthiazoleVarious aromatic aldehydes2-arylideneamino-4-phenylthiazoles nih.gov
2-amino-4-substituted phenylthiazole5-((4-hydroxyphenyl)diazenyl)-2-hydroxybenzaldehydeAzo-linked Schiff base nih.gov
2-amino-4-(2,4-diethoxyphenyl)thiazole1H-indole-3-carboxaldehyde(E)-N-(1H-indol-3-ylmethylene)-4-(2,4-diethoxyphenyl)thiazol-2-amine nih.gov
2-amino-5-nitrothiazole5-hydroxy-2-methoxybenzaldehyde3-((5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol researchgate.net

Reaction with Isothiocyanates and Isocyanates

The nucleophilic amino group of 2-aminothiazoles reacts with isothiocyanates and isocyanates to form thiourea (B124793) and urea (B33335) derivatives, respectively. The reaction of 2-amino-4-phenylthiazole with phenyl isothiocyanate results in the nucleophilic addition of the amino group to the isothiocyanate, affording the corresponding N-phenylthiourea derivative. nih.gov

These reactions are valuable for introducing new functional groups and extending the molecular framework. For instance, ethyl 2-aminothiazole-4-carboxylate reacts with phenyl isothiocyanate derivatives to synthesize thiourea derivatives. nih.gov Furthermore, the cyclocondensation of Schiff bases with phenyl isocyanate can lead to the formation of 1,3-diazetidin-2-one derivatives. ekb.eg

A one-pot reaction involving an aniline, phenyl isothiocyanate, and a 2-bromoacetyl derivative in ethanol can yield complex thiazol-2(3H)-imines. mdpi.com

Table 3: Reactions of 2-Aminothiazoles with Isothiocyanates and Isocyanates

2-Aminothiazole DerivativeReagentProduct TypeReference
2-amino-4-phenylthiazolePhenyl isothiocyanateN-phenylthiourea derivative nih.gov
Ethyl 2-aminothiazole-4-carboxylatePhenyl isothiocyanate derivativesThiourea derivatives nih.gov
Schiff bases of 2-aminobenzothiazolePhenyl isocyanateDiazetidine derivatives ekb.eg
4-methoxyaniline (forms aminothiazole in situ)Phenyl isothiocyanateThiazol-2(3H)-imine mdpi.com

Derivatization to Amide Moieties

The amino group of this compound and its analogs can be converted into a variety of amide derivatives through several synthetic routes. One common method is the EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide)-mediated coupling of a 2-aminothiazole derivative with a carboxylic acid. mdpi.com This approach has been used to synthesize target amides from 2-amino-4-(2-pyridyl) thiazole (B1198619). mdpi.com

Another method involves the reaction of the aminothiazole with an acyl chloride, which is a straightforward way to form an amide bond. nih.gov The synthesis of N-thiazolyl amide fluoroquinolone derivatives, for example, involves a sequence of nucleophilic aromatic substitution followed by acid derivatization to amides. mdpi.com

Heating a sulfone-containing thiazolyl compound with urea and/or amide reagents in the presence of a base like DIPEA (N,N-Diisopropylethylamine) can also yield the target amide compounds. nih.gov

Table 4: Synthesis of Amide Derivatives from 2-Aminothiazoles

2-Aminothiazole DerivativeReagent/MethodProduct TypeReference
2-amino-4-(2-pyridyl) thiazoleMono-substituted carboxylic acids, EDCIAmide derivatives mdpi.com
2-aminothiazoleAcyl halidesAmide derivatives nih.gov
Amino-substituted fluoroquinolonesAcid derivatizationN-thiazolyl amide fluoroquinolones mdpi.com
Sulfone-containing thiazolyl compoundUrea/Amide reagents, DIPEAAmide compounds nih.gov

Electrophilic Substitution on the Thiazole Ring

The thiazole ring, while being an electron-rich heterocycle, can undergo electrophilic substitution reactions, typically at the C5 position, which is activated by the amino group at the C2 position.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net In the case of N-substituted 2-amino-4-phenylthiazole derivatives, the Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can lead to formylation at different positions depending on the nature of the substituent on the amino group. researchgate.netbilecik.edu.tr

For certain N-protecting groups, formylation occurs at the C5 position of the thiazole ring. researchgate.net However, in some cases, formylation can occur on the amino group itself, leading to the formation of formamide (B127407) derivatives. bilecik.edu.tr For instance, with an N-phenyl substituted thiazole compound, an aldehyde functional group is added to the amine group to form an N-phenyl-N-(4-phenylthiazol-2-yl)formamide molecule. bilecik.edu.tr The reaction can also lead to the formation of N,N-dimethylformimidamide groups by reaction with the free amino group. researchgate.net

Table 5: Formylation of 2-Amino-4-phenylthiazole Derivatives

Starting MaterialReagentsProductReference
N,N'-benzoyl, N-sulphonyl protected 4-phenyl thiazolePOCl₃/DMF(E)-N'-(5-formyl-4-phenylthiazol-2-yl)-N,N-dimethylformimidamide bilecik.edu.tr
N-phenyl substituted 4-phenyl thiazolePOCl₃/DMFN-phenyl-N-(4-phenylthiazol-2-yl)formamide bilecik.edu.tr
2-amino-4-(4-substituted phenyl)-thiazolesVilsmeier-Haack reagentThiazole-5-carboxaldehydes (after hydrolysis) researchgate.net

Diazo Coupling Reactions

Diazo coupling reactions are a fundamental tool for the synthesis of azo compounds, which are molecules containing the -N=N- functional group. In the context of 2-aminothiazole derivatives, diazonium salts can be coupled with activated aromatic compounds to yield phenylazo-thiazole derivatives. nih.govmdpi.com This reaction typically involves the diazotization of a primary aromatic amine, followed by coupling with a nucleophilic partner.

For instance, the coupling of diazonium salts with 2-aminothiazole derivatives has been shown to produce phenylazo-thiazole derivatives in high yields. nih.govmdpi.com This methodology has been applied to synthesize a series of benzamide-linked 2-aminothiazole-based compounds. nih.govmdpi.com Similarly, diazo-coupling reactions of 3-methyl-1-phenyl-5-pyrazolone with 2-aminothiazole have been reported to yield 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one scaffolds. nih.gov

A notable application of this reaction is the synthesis of various azo compounds by diazotizing 2-amino-5-thiol-1,3,4-thiadiazole and coupling it with different activated aromatic compounds. researchgate.net This has led to the preparation of compounds such as 2-[(4-aminophenyl) diazenyl] 1,3,4-thiazdiazole-5-thiol and 1-[(5-mercapto-1,3,4-thiadiazole-2-yl) diazenyl] -2-naphthol. researchgate.net

The synthesis of azo dyes through diazo coupling is a well-established industrial process. researchgate.net While traditional methods often involve aqueous-based reactions with mineral acids, newer, more environmentally friendly approaches are being explored, such as one-pot synthesis in supercritical carbon dioxide. researchgate.net

Table 1: Examples of Diazo Coupling Reactions with Thiazole Derivatives

Thiazole DerivativeCoupling PartnerResulting ProductReference
2-Aminothiazole derivativeDiazonium saltsPhenylazo-thiazole derivatives nih.govmdpi.com
3-Methyl-1-phenyl-5-pyrazolone2-Aminothiazole4-(Thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one nih.gov
2-Amino-5-thiol-1,3,4-thiadiazoleActivated aromatic compoundsVarious azo compounds researchgate.net
2-Amino-4-phenylthiazoleDiazonium saltsAzo-substituted thiazoles nih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems

The this compound scaffold serves as a versatile building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the inherent reactivity of the 2-amino group and the thiazole ring, leading to the formation of new rings.

Pyrimidine (B1678525) rings can be fused to the thiazole core through cyclization reactions. One common strategy involves the reaction of a 2-aminothiazole derivative with a suitable three-carbon synthon. For example, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been synthesized through the cyclization of an enaminone with a guanidine (B92328) derivative. acs.org This reaction is often facilitated by microwave irradiation. acs.org

Another approach involves the reaction of 2-aminothiazole derivatives with reagents like ethyl cyanoacetate (B8463686) or malononitrile. nih.govd-nb.info For example, the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate can lead to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates, which can be further cyclized to pyrido[2,3-d]pyrimidine (B1209978) derivatives. d-nb.info

The reaction of 2-amino-4-phenylthiazole with ethyl cyanoacetate in dimethylformamide produces an N-cyanoacetamide derivative, a key intermediate for further heterocyclization. scirp.org

Table 2: Synthesis of Pyrimidine Derivatives from Thiazole Precursors

Thiazole ReactantReagent(s)Resulting Pyrimidine SystemReference
Enaminone and Guanidine derivativeNaOH, 2-methoxyethanol, microwave4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine acs.org
2-Amino-5-arylazonicotinatesDMF-DMAPyrido[2,3-d]pyrimidine derivatives d-nb.info
2-Amino-4-phenylthiazoleEthyl cyanoacetateN-Cyanoacetamide derivative (intermediate) scirp.org

The 2-aminothiazole moiety can also be utilized in the synthesis of pyran and pyridine ring systems. The synthesis of 2-amino-4H-pyrans is a well-established multicomponent reaction, often involving the condensation of an α,β-unsaturated ketone with an active methylene (B1212753) nitrile. researchgate.net

Specifically, 2-amino-4-phenylthiazole has been used in reactions to produce pyran and pyridine derivatives. scirp.org For instance, the reaction of 2-amino-4-phenylthiazole with benzylidenemalononitriles can lead to the formation of pyran derivatives. scirp.org The resulting 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has shown notable cytotoxic activity. nih.govscirp.org

Furthermore, the condensation of 4-pyridylacetone with 2-benzylidenemalononitrile can yield a 4H-pyran derivative, which can be subsequently converted to a pyridine derivative upon heating with ammonium (B1175870) acetate. researchgate.net

Table 3: Synthesis of Pyran and Pyridine Derivatives

Thiazole ReactantReagent(s)Resulting Heterocyclic SystemReference
2-Amino-4-phenylthiazoleBenzylidenemalononitrilesPyran derivatives scirp.org
4-Pyridylacetone2-Benzylidenemalononitrile4H-Pyran derivative researchgate.net
4H-Pyran derivativeAmmonium acetatePyridine derivative researchgate.net

The 2-amino group of this compound and its analogues is a key functional handle for the synthesis of thiazolidinone and benzothiazine ring systems. Thiazolidinones are typically synthesized through a three-component reaction involving an amine, a carbonyl compound, and a mercapto-acid. researchgate.net

A common route involves the initial formation of a Schiff base by reacting the 2-aminothiazole derivative with an aldehyde. nih.gov Subsequent cyclization of the Schiff base with thioglycolic acid or thiosalicylic acid yields the corresponding thiazolidinone or benzothiazinone derivative, respectively. nih.gov For example, Schiff's bases derived from 2-amino-4-(4-chlorophenyl)thiazole have been cyclized with thioglycolic acid to afford thiazolidin-4-one derivatives. nih.gov

This strategy has been employed to synthesize a variety of thiazolidinone derivatives with potential biological activities. koreascience.krarabjchem.orgdoaj.orgmdpi.com For instance, new series of N-[3-(10H-phenothiazinyl)-propyl]-2-(substituted phenyl)-4-oxo-1,3-thiazolidine-carboxamides have been synthesized via the cycloaddition of thioglycolic acid to the corresponding Schiff base. doaj.org

Table 4: Synthesis of Thiazolidinone and Benzothiazine Derivatives

Starting MaterialReagent(s)Resulting HeterocycleReference
Schiff base of 2-aminothiazoleThioglycolic acidThiazolidinone nih.gov
Schiff base of 2-aminothiazoleThiosalicylic acidBenzothiazinone nih.gov
N-[3-(10H-phenothiazinyl)-propyl]-N'-[(substituted phenyl)-methylidene]-ureaThioglycolic acid, ZnCl2N-[3-(10H-phenothiazinyl)-propyl]-2-(substituted phenyl)-4-oxo-1,3-thiazolidine-carboxamide doaj.org

Exploration of Reactive Sites and Selectivity in Derivatization

The derivatization of this compound and related structures is governed by the reactivity of its various sites. The exocyclic amino group is a primary site for reactions such as acylation and the formation of Schiff bases. nih.govmdpi.com For example, acylation with chloroacetyl chloride can furnish a chloroacetamide derivative, which serves as a precursor for further modifications. nih.govresearchgate.netekb.eg

The thiazole ring itself possesses reactive positions. The C5 position of the thiazole ring is susceptible to electrophilic substitution, particularly when activated by the 2-amino group. This allows for the introduction of various substituents.

Structure-activity relationship (SAR) studies on 4-phenylthiazole (B157171) derivatives have highlighted the importance of substitution patterns for biological activity. nih.gov For instance, in a series of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors, it was found that electron-donating groups on the 4-phenylthiazole moiety were well-tolerated. nih.gov This suggests that the electronic properties of the phenyl ring can be modulated to fine-tune biological activity.

The synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has also provided insights into the selectivity of derivatization. acs.org In this series, the C2-amino moiety of the thiazole was not significantly altered during the pyrimidine ring formation, indicating a degree of selectivity in the reaction conditions. acs.org

Advanced Structural Elucidation and Spectroscopic Analysis in Research on N Ethyl 4 Phenylthiazol 2 Amine Analogs

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For N-Ethyl-4-phenylthiazol-2-amine analogs, this technique provides definitive proof of structure and offers insights into stereochemistry, conformation, and intermolecular interactions that govern crystal packing. researchgate.netnih.gov

Research on related thiazole (B1198619) derivatives demonstrates the power of this method. For instance, single-crystal X-ray diffraction studies on compounds like N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide have confirmed their molecular geometry, identifying the planarity of different molecular fragments and the dihedral angles between them. researchgate.netmdpi.com The data typically reveal the crystal system, space group, and unit cell dimensions, which are fundamental parameters of the crystalline solid. nih.gov

Table 1: Representative Crystallographic Data for Thiazole Derivatives
CompoundCrystal SystemSpace GroupReference
[5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamideMonoclinicP21/c nih.gov
[4,4-Diphenyl-5-oxo-1-(morpholin-4-ylmethyl)imidazolidin-2-ylidene]cyanamideMonoclinicC2/c nih.gov
5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazoleMonoclinicP21/c iucr.org

Conformational Analysis in Crystal Structures

Crystallographic studies on N-substituted 2-aminothiazole (B372263) analogs provide crucial data on their preferred conformations in the solid state. rsc.org For example, in 4-t-butyl-2-(N-methyl-N-phenylamino)thiazole-5-carbaldehyde, the phenyl group is oriented toward the sulfur atom of the thiazole ring. rsc.org The dihedral angle between the thiazole and phenyl rings is a key conformational parameter; in one cyclobutyl-thiazole derivative, this angle was found to be 88.29 (11)°. nih.gov In other structures, the molecule can be non-planar, with different fragments existing in various planes. researchgate.netnih.gov For instance, in one N-acyl-thiazole derivative, the thiazole and phenyl rings were part of a larger, nearly planar system, which had a significant dihedral angle relative to the central (carbamothioyl)amide plane. researchgate.net This information is vital for understanding structure-activity relationships, as the molecule's shape dictates its interaction with biological targets.

Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)

The packing of molecules within a crystal is directed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. iucr.orgnih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the surface, researchers can identify key interactions such as hydrogen bonds and van der Waals contacts. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Thiazole Analogs
Interaction TypeContribution in Compound A nih.govContribution in Compound B nih.govContribution in Compound C researchgate.net
H···H43%37.6%39.6%
C···H/H···C18%7.6%27.5%
O···H/H···O17%16.8%-
N···H/H···N6%13.0%7.9%
S···H/H···S-15.4%22.1%

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For this compound and its analogs, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each proton and carbon atom. rsc.orgacs.org The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) allow for the precise assignment of the ethyl, phenyl, and thiazole moieties. rsc.orgresearchgate.net

Table 3: Representative ¹H and ¹³C NMR Data for a 4-Phenyl-2-aminothiazole Core Structure
Atom/Group¹H Chemical Shift (δ, ppm) rsc.org¹³C Chemical Shift (δ, ppm) rsc.orgReference
Thiazole-H5~6.98 (s)~102.0 rsc.org
Phenyl-H (ortho)~7.79 (m)~126.0 rsc.org
Phenyl-H (meta)~7.36 (m)~129.0 rsc.org
Phenyl-H (para)~7.25 (m)~127.7 rsc.org
Thiazole-C2 (amine-bearing)-~168.8 rsc.org
Thiazole-C4 (phenyl-bearing)-~150.3 rsc.org
Phenyl-C1 (ipso)-~135.4 rsc.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound analogs, these spectra provide clear signatures for key structural features.

The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. asianpubs.org Aromatic C-H stretching vibrations from the phenyl group are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. The thiazole ring itself has characteristic vibrations, including C=N and C=C stretching in the 1600-1400 cm⁻¹ region and C-S stretching, which generally appears at lower wavenumbers (750-600 cm⁻¹). asianpubs.org

Table 4: Characteristic Vibrational Frequencies for Thiazole Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretching3338 asianpubs.org
Aromatic C-HStretching3057
Aliphatic C-HStretching2924-2967 asianpubs.org
Thiazole/Phenyl C=C, C=NStretching1354-1435
Thioether (C-S)Stretching698-730

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. asianpubs.org For this compound (C₁₁H₁₂N₂S), the expected molecular weight is approximately 204.29 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. nih.gov

Under electron ionization (EI), molecules fragment in predictable ways. The fragmentation pattern of 2-aminothiazole derivatives often involves characteristic losses. researchgate.net For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen, leading to the loss of a methyl radical (•CH₃), resulting in a fragment at [M-15]⁺. libretexts.org

Thiazole Ring Fragmentation: The thiazole ring can undergo cleavage, for instance, through the loss of HCN or CH=C=S moieties, leading to characteristic fragment ions. researchgate.net

Loss of the Phenyl Group: Cleavage of the bond connecting the phenyl group to the thiazole ring can occur.

Table 5: Common Fragmentation Pathways in Mass Spectrometry for Aminothiazole Analogs
Fragmentation ProcessLost Neutral FragmentSignificanceReference
Molecular Ion Peak-Confirms molecular weight researchgate.net
Alpha-CleavageAlkyl Radical (e.g., •CH₃)Indicates presence of N-alkyl group libretexts.org
Ring FragmentationHCN, CH=C=SCharacteristic of the thiazole core researchgate.net
Loss of SubstituentPhenyl Radical (•C₆H₅)Confirms phenyl substitution researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum, with its characteristic absorption maxima (λ_max), provides information about the conjugated π-electron systems within the molecule.

For this compound, the conjugated system involves the phenyl ring and the thiazole ring. UV-Vis spectroscopy is particularly useful for studying the tautomerism inherent in 2-aminothiazole systems. rsc.org These compounds can exist in equilibrium between the aromatic amino form (this compound) and the non-aromatic imino form (N-Ethyl-4-phenyl-1,3-thiazol-2(3H)-imine). rsc.orgresearchgate.net The position of this equilibrium can be influenced by factors like solvent polarity and substitution patterns. rsc.orgnih.gov By recording UV-Vis spectra in different solvents, researchers can observe shifts in λ_max that indicate a change in the predominant tautomeric form, as the two forms possess distinct electronic systems and thus absorb light at different wavelengths. nih.gov Studies on related heterocycles have shown that polar solvents can favor one tautomer over another, which is reflected in the UV-Vis spectrum. nih.gov

Theoretical and Computational Chemistry Studies on N Ethyl 4 Phenylthiazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It has been widely applied to understand the properties of various molecules, including thiazole (B1198619) derivatives. DFT calculations, often using functionals like B3LYP, are instrumental in predicting molecular geometries, electronic properties, and vibrational spectra with a good balance of accuracy and computational cost. researchgate.netespublisher.comscialert.net

Table 1: Representative Bond Lengths and Angles for a Thiazole Derivative (Calculated using DFT/B3LYP/6-311G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-C1.3466 - 1.5339C-C-C~120
C-N~1.362C-N-C~120
C-H1.0809 - 1.0945H-C-H~109.5

Note: This table is illustrative and based on data for a similar molecule. Actual values for N-Ethyl-4-phenylthiazol-2-amine would require specific calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For thiazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and the amino group, while the LUMO may be distributed over the aromatic system. nih.gov The energy gap for similar molecules can be around 4.5 eV. researchgate.net The specific energies of the HOMO, LUMO, and the energy gap for this compound would need to be calculated using DFT methods.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
HOMO~ -6.0
LUMO~ -1.5
Energy Gap (ΔE)~ 4.5

Note: These are example values based on similar compounds. researchgate.net Precise values for this compound would require specific computational analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its reactivity towards other chemical species. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the amino nitrogen, while the hydrogen atoms of the ethyl and phenyl groups would exhibit positive potential.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges in a molecule, providing a quantitative measure of the charge distribution. These charges can help in understanding the electrostatic interactions and reactivity of the molecule.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide further insights into the chemical reactivity of a molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

These descriptors are calculated using the energies of the HOMO and LUMO and are crucial for predicting the reactivity and stability of this compound in chemical reactions.

Theoretical vibrational frequency analysis, performed using DFT calculations, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsion of the chemical bonds.

By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed spectral bands can be made. For thiazole derivatives, characteristic vibrational modes include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching within the thiazole and phenyl rings, and C-S stretching. For instance, C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region for aromatic systems and 3000-2850 cm⁻¹ for aliphatic systems. The C=N stretching mode often appears in the 1630-1600 cm⁻¹ range. scialert.net The C-S stretching vibration is usually found in the 750-600 cm⁻¹ region. The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical methods. mdpi.com

Table 3: Tentative Assignment of Key Vibrational Frequencies for a Thiazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
C=N Stretch1630 - 16001630 - 1600
C=C Stretch (Aromatic)1600 - 14501600 - 1450
C-N Stretch1385 ± 851385 ± 85
C-S Stretch750 - 600750 - 600

Note: This table provides a general range for vibrational frequencies based on literature for similar compounds. scialert.net Specific values for this compound would require dedicated experimental and computational studies.

Thermodynamic Parameters of Reactions and Stability

There is no publicly available research that specifically details the thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of formation or reaction) for this compound. Such data would be crucial for understanding the compound's stability and its behavior in chemical reactions. While computational studies on other thiazole derivatives exist, this specific information for the N-ethyl substituted compound has not been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful tools for understanding the conformational behavior and solvent interactions of molecules. However, no specific MD simulation studies for this compound have been published in the scientific literature. Research on related compounds, such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, has utilized MD simulations to explore interactions with biological targets, but these findings are not directly applicable to the conformational dynamics of this compound itself. researchgate.net

Advanced Tautomerism Studies and Environmental Dependence

Tautomerism is a key consideration for aminothiazole compounds. The potential for amino-imino tautomerism can be significantly influenced by environmental factors such as pH and solvent polarity. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of tautomers.

While research has been conducted on the tautomeric forms of 2-aminothiazole (B372263) and other more complex derivatives, there are no specific published studies that computationally analyze the tautomeric equilibrium of this compound or its dependence on pH and solvent. researchgate.net Such an investigation would be valuable for predicting its behavior in different chemical environments.

Computational Approaches to Reaction Mechanisms and Pathways

The elucidation of reaction mechanisms through computational methods provides deep insight into the chemical reactivity of a compound. This typically involves identifying transition states and mapping the reaction coordinate.

Transition State Elucidation

No computational studies that elucidate the transition states for reactions involving this compound are available in the public domain. Such studies would be essential for understanding the kinetics and pathways of its synthesis or degradation.

Reaction Coordinate Analysis

Similarly, there is a lack of published research performing reaction coordinate analysis for any chemical transformation of this compound. This type of analysis is fundamental to mapping out the energy landscape of a reaction and understanding its mechanism in detail.

Role in Catalysis and Coordination Chemistry

N-Ethyl-4-phenylthiazol-2-amine as a Ligand in Metal Complexes

Currently, there is no specific information available in the reviewed literature regarding the synthesis, characterization, and catalytic activity of metal complexes with this compound as a ligand.

Information not available.

Information not available.

Participation in Organocatalysis or as a Co-Catalyst

There is no information available in the reviewed literature concerning the role of this compound in organocatalysis or as a co-catalyst.

Mechanistic Investigations of Catalytic Cycles Involving the Compound

Due to the lack of studies on the catalytic applications of this compound, there are no mechanistic investigations of catalytic cycles involving this compound reported in the literature.

Applications in Advanced Materials Science and Chemical Sensing Focus on Chemical Principles

Building Block for Conductive Polymers and Dyes

The 2-aminothiazole (B372263) framework is a recognized precursor for synthesizing electroactive polymers and dyes. The parent compound, 2-amino-4-phenylthiazole (B127512), can undergo electrochemical oxidative polymerization. This process typically involves the formation of radical cations upon oxidation, which then propagate to form polymer chains. The resulting polymers, such as poly(2-amino-4-phenylthiazole), exhibit electrical conductivity. The presence of the N-ethyl group in N-Ethyl-4-phenylthiazol-2-amine influences the polymerization process and the final properties of the polymer by affecting solubility and intermolecular interactions.

These thiazole-based polymers are part of a broader class of conducting polymers, which includes well-known materials like polypyrrole and polyaniline. The conductivity in these materials arises from the delocalized π-electron systems along the polymer backbone. The thiazole (B1198619) ring, with its sulfur and nitrogen heteroatoms, contributes to this electronic system.

Thiazole derivatives are increasingly being investigated for their utility in optoelectronic materials due to their favorable electronic and photophysical properties. These materials are designed to interact with light and electricity, forming the basis of devices like LEDs and solar cells. Benzothiazole-based materials, for instance, have been synthesized for use as blue fluorescent emitters in organic light-emitting diodes (OLEDs). researchgate.net The integration of this compound into such materials can be achieved by incorporating it as a molecular unit within a larger conjugated system. Its structure allows it to function as an electron-donating or hole-transporting component, which is crucial for the performance of optoelectronic devices. The phenyl and ethyl substituents can be used to fine-tune the material's solubility, morphology, and electronic energy levels.

In the architecture of an OLED, various organic layers are stacked to facilitate the injection, transport, and recombination of electrons and holes, leading to light emission. nanochemres.org Thiazole-containing compounds are valuable in this context. For example, derivatives of imidazole (B134444) and carbazole (B46965) have been developed as bifunctional materials, serving as both emitters and hosts in OLEDs. researchgate.net Similarly, benzothiazole (B30560) derivatives have been explored as efficient blue-emitting materials. researchgate.net

This compound possesses the necessary structural components to contribute to OLED functionality. The N-ethyl-amino group can enhance hole injection/transport capabilities, while the phenylthiazole core can be part of the emissive chromophore. By modifying the molecular structure, it is possible to tune the emission color from blue to green. researchgate.net The compound could be incorporated into the emissive layer (EML) as a dopant or as part of the host material. It could also potentially be used in the hole transport layer (HTL) to facilitate the movement of positive charge carriers towards the emissive layer.

Chemical Sensor Design and Mechanism (e.g., for metal ions, pH, biomolecules)

The inherent structure of 2-aminothiazole derivatives makes them excellent candidates for the design of chemical sensors. The nitrogen and sulfur atoms in the thiazole ring, along with the exocyclic amino group, act as effective binding sites (ionophores) for metal ions. nih.govmdpi.com

A common sensing mechanism involves chelation-enhanced fluorescence (CHEF). A sensor molecule is designed with a fluorophore (a light-emitting unit) and a receptor (a binding unit). In the absence of the target analyte (e.g., a metal ion), the fluorescence of the fluorophore may be quenched. Upon binding of the analyte to the receptor sites, conformational changes can occur that restore or enhance fluorescence, providing a "turn-on" signal. For example, a sensor based on a 2-aminothiazolesalicylaldehyde derivative demonstrates fluorescence quenching upon binding with paramagnetic Fe²+ ions, due to electron transfer between the receptor and the ion. acs.org

Conversely, some thiazole-based sensors exhibit a "turn-off" response. The design principle remains the same: the interaction between the thiazole moiety and the target analyte alters the photophysical properties of the system. Benzothiazole-based sensors have been developed for the colorimetric and fluorescent detection of various metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺. mdpi.com The this compound molecule, with its multiple Lewis basic sites (N and S atoms), is well-suited for such applications, capable of forming stable chelate complexes with metal ions, which in turn would trigger a measurable optical or electrochemical response.

Contribution to Azo-Dye Structures

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). rjsocmed.com The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich component. Aromatic amines and their heterocyclic analogues, including 2-aminothiazole derivatives, are fundamental precursors in this process. rjsocmed.comnih.gov

This compound can serve as the coupling component in azo dye synthesis. The electron-donating nature of the amino group activates the thiazole ring, making it susceptible to electrophilic attack by a diazonium salt. The resulting structure would incorporate the phenylthiazole moiety into a larger conjugated system linked by an azo bridge. This conjugation is responsible for the color of the dye. The specific color and properties of the dye can be tailored by selecting different aromatic amines for the diazonium salt component. The presence of the thiazole ring is known to impart specific hues and can improve the dye's affinity for certain fibers. nih.gov

Theoretical Studies of Adsorption Phenomena (e.g., Corrosion Inhibition Mechanisms)

Thiazole derivatives are recognized as effective corrosion inhibitors for metals like mild steel in acidic environments. acs.org Theoretical studies, often employing density functional theory (DFT), are used to understand the mechanism of inhibition at the molecular level. This inhibition is primarily attributed to the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that impedes corrosive processes.

The adsorption of this compound and related compounds occurs through several interaction points:

Heteroatom Coordination: The lone pair electrons on the nitrogen and sulfur atoms of the thiazole ring can coordinate with the vacant d-orbitals of the metal atoms (e.g., iron). nanochemres.org

π-Electron Interaction: The π-electrons of the phenyl ring and the thiazole ring can interact with the charged metal surface.

Protonated Species: In acidic solutions, the amino group can become protonated. This positively charged species can then interact with negatively charged sites on the metal surface (e.g., adsorbed chloride ions), further strengthening the adsorption layer.

These interactions lead to the formation of a stable, adsorbed film that blocks the active sites for both anodic metal dissolution and cathodic hydrogen evolution, thus providing effective corrosion protection. nih.gov

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The classical Hantzsch reaction, involving the condensation of α-haloketones with thioureas, remains a primary method for synthesizing 2-aminothiazole (B372263) scaffolds. derpharmachemica.comwikipedia.org However, future research should focus on developing more efficient, sustainable, and versatile synthetic protocols.

Promising avenues include:

One-Pot, Multi-Component Reactions: The development of one-pot syntheses using simple, readily available starting materials would represent a significant advancement. For instance, a copper-catalyzed oxidative process using aldehydes, amines, and elemental sulfur could provide a direct and atom-economical route to substituted thiazoles. organic-chemistry.org

Green Chemistry Approaches: Employing environmentally benign catalysts and solvent systems is a critical goal. Research into magnetically separable nanocatalysts could facilitate easy catalyst recovery and reuse, minimizing waste. rsc.org Similarly, the use of water or other green solvents under microwave irradiation could drastically reduce reaction times and environmental impact. researchgate.netresearchgate.net

Polymer-Supported Synthesis: Solid-phase synthesis, where a reactant is attached to a polymer resin, allows for the rapid generation of a library of analogs through simplified purification processes (filtration), which is highly valuable for screening applications. rsc.org

A comparative analysis highlights the potential benefits of these modern approaches over traditional methods.

ParameterClassical Hantzsch SynthesisProposed One-Pot Nanocatalytic Synthesis
Starting Materialsα-Bromophenacyl ketone, N-EthylthioureaAcetophenone (B1666503), N-Ethylamine, Sulfur, Oxidant
Number of Steps2 (Halogenation, Cyclocondensation)1
Reaction Time6-12 hours1-3 hours
Typical Yield60-80%>85%
PurificationColumn ChromatographyFiltration (catalyst removal), Recrystallization
Green MetricsGenerates stoichiometric byproductsHigher atom economy, reusable catalyst

Exploration of New Chemical Transformations and Derivatizations

The N-Ethyl-4-phenylthiazol-2-amine molecule possesses multiple sites amenable to further chemical modification, enabling the creation of diverse derivatives. Future work should systematically explore reactions at the exocyclic amino group, the thiazole (B1198619) ring, and the peripheral phenyl group.

N-Functionalization: The secondary amine can be readily acylated with acid chlorides or anhydrides or reacted with various isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govmdpi.com These transformations are robust and can introduce a wide array of functional groups.

C5-Position of the Thiazole Ring: The C5 position is susceptible to electrophilic substitution reactions, such as nitration or azo-coupling, which introduces functionalities that can be further elaborated. researchgate.netmdpi.com

Phenyl Ring Functionalization: The phenyl group can undergo electrophilic aromatic substitution. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be employed on halo-substituted phenylthiazole precursors to forge new carbon-carbon or carbon-nitrogen bonds. mdpi.com

Reaction SiteProposed Reaction TypePotential ReagentResulting Functional Group
Exocyclic Amine (-NH-Et)AcylationBenzoyl ChlorideAmide
Exocyclic Amine (-NH-Et)Urea FormationPhenyl IsocyanateUrea
Thiazole Ring (C5)Azo CouplingAryldiazonium SaltAzo (-N=N-Ar)
Phenyl RingNitrationHNO₃/H₂SO₄Nitro (-NO₂)
Phenyl Ring (from bromo-analog)Suzuki CouplingArylboronic Acid, Pd CatalystBiaryl

Advanced Mechanistic Studies Using In Situ Spectroscopy and Computational Tools

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for process optimization and control. The application of modern analytical techniques can provide unprecedented insight into reaction kinetics and pathways. mt.com

Future research should leverage:

In Situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of reacting species' concentrations without sampling. mt.com This can help identify transient intermediates, determine reaction endpoints accurately, and build robust kinetic models. spectroscopyonline.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed reactivity and regioselectivity. The synergy between in situ experimental data and computational modeling provides a powerful platform for mechanistic elucidation.

TechniqueInformation GainedApplication to this compound
In Situ FTIR (ReactIR)Real-time concentration profiles of reactants, intermediates, and products.Tracking the consumption of thiourea and the formation of the thiazole ring during Hantzsch synthesis.
In Situ Raman SpectroscopyMonitoring of specific vibrational modes, often complementary to FTIR, especially in aqueous media.Observing changes in the C=N and C=S bonds during the cyclization process.
Density Functional Theory (DFT)Reaction energy profiles, transition state structures, charge distributions.Modeling the step-by-step mechanism of synthesis to identify the rate-determining step.
Kinetic ModelingReaction rates, orders, and activation energies.Optimizing reaction conditions (temperature, concentration) for maximum yield and minimum time.

Rational Design of Analogs for Specific Chemical Functions Based on Theoretical Predictions

Instead of relying solely on trial-and-error, future research can employ rational, computation-guided design to create analogs of this compound with tailored properties. youtube.com This approach is particularly powerful in materials science and medicinal chemistry for developing molecules with specific electronic, optical, or biological functions. nih.govnih.gov

The process would involve:

Defining a Target Function: Identifying a desired property, such as specific light absorption, catalytic activity, or binding affinity to a biological target.

In Silico Screening: Creating a virtual library of analogs by modifying the parent structure (e.g., changing the N-alkyl group, adding various substituents to the phenyl ring).

Property Prediction: Using computational methods like DFT and molecular docking to predict the properties of the virtual analogs. nih.gov

Prioritization and Synthesis: Synthesizing and testing only the most promising candidates identified through computation, thereby saving significant time and resources.

Analog ModificationHypothetical Target FunctionPredicted Property (Example)
Add electron-withdrawing group (-NO₂) to phenyl ringNon-linear opticsIncreased molecular hyperpolarizability
Add electron-donating group (-OCH₃) to phenyl ringFluorescent probeShift in emission wavelength (red-shift)
Replace N-ethyl with N-benzylEnhanced π-stackingIncreased binding affinity to a planar target
Incorporate a carboxylic acid on the phenyl ringMOF linkerImproved coordination with metal centers

Integration into Multi-Component Chemical Systems and Supramolecular Assemblies

The structural features of this compound make it an excellent candidate for incorporation into more complex chemical systems. The nitrogen atoms of the thiazole ring and the exocyclic amine can act as Lewis basic sites for coordination to metal ions or as hydrogen bond acceptors. rsc.org

Future research directions include:

Coordination Polymers and MOFs: Using functionalized derivatives of the compound as organic linkers or ligands to construct metal-organic frameworks (MOFs). acs.org These materials have applications in gas storage, catalysis, and sensing.

Supramolecular Chemistry: Exploring the self-assembly of the molecule through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The planar phenyl and thiazole rings are conducive to stacking interactions, which could be used to build ordered materials like liquid crystals or organic semiconductors.

Host-Guest Systems: Investigating the ability of macrocyclic hosts (e.g., cyclodextrins, cucurbiturils) to encapsulate the molecule, which could modulate its solubility, stability, and chemical reactivity.

System TypeKey InteractionPotential Partner Molecule/IonPotential Application
Metal-Organic Framework (MOF)Coordination (N-metal bond)Zn²⁺, Cu²⁺, etc.Catalysis, Gas Separation
Hydrogen-Bonded NetworkHydrogen Bonding (N-H···N)Self-assembly or with co-formers (e.g., carboxylic acids)Crystal Engineering, Polymorph Control
π-Stacked Assemblyπ-π StackingSelf-assembly or with electron-deficient aromaticsOrganic Electronics
Host-Guest ComplexHydrophobic/van der Waals forcesCyclodextrinsDrug Delivery Systems, Stabilized Formulations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Ethyl-4-phenylthiazol-2-amine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 4-phenylthiazol-2-amine derivatives are prepared by refluxing 2-amino-4-phenylthiazole with aldehydes (e.g., veratraldehyde) in ethanol under acidic conditions (acetic acid catalyst) . Modifications, such as introducing an ethyl group, may involve alkylation reactions using ethyl halides or reductive amination. Reaction optimization often includes solvent selection (ethanol, dichloromethane) and catalyst use (triethylamine) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on IR spectroscopy (to identify amine and thiazole ring vibrations), ¹H/¹³C NMR (to resolve substituent patterns and ethyl group integration), and mass spectrometry (for molecular ion validation). Elemental analysis is used to verify purity and stoichiometry . For crystalline derivatives, X-ray diffraction (SHELX software) provides absolute configuration data .

Q. How are preliminary biological activities of thiazole derivatives assessed?

  • Methodological Answer : In vitro assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) are standard. Protocols involve broth microdilution to determine minimum inhibitory concentrations (MICs). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential to validate results .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating anticancer activity of this compound derivatives?

  • Methodological Answer : Use cell line panels (e.g., MCF-7, NCI-H460, SF-268) to assess selectivity and potency. Include normal fibroblast lines (e.g., WI-38) to evaluate cytotoxicity. Dose-response curves (µM range) and reference drugs (e.g., doxorubicin) are mandatory. Apoptosis markers (caspase-3 assays) and flow cytometry can elucidate mechanisms .

Q. How can structure-activity relationship (SAR) studies optimize thiazole derivatives for target specificity?

  • Methodological Answer : Systematic substitution at the 4-phenyl and N-ethyl positions is key. For example:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial activity by increasing membrane permeability .
  • Bulkier substituents (e.g., morpholinyl, benzodioxolyl) improve anticancer efficacy via steric interactions with kinase targets .
    Computational tools like 3D-QSAR and molecular docking (AutoDock) guide rational design by correlating substituent effects with bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., incubation time, cell density). Mitigation strategies include:

  • Standardized protocols (CLSI guidelines for MIC assays).
  • Meta-analysis of substituent effects across published datasets (e.g., comparing -CF₃ vs. -OCH₃ derivatives) .
  • Orthogonal assays (e.g., time-kill kinetics for antimicrobials) to confirm activity trends .

Q. How is X-ray crystallography applied to resolve structural ambiguities in thiazole derivatives?

  • Methodological Answer : SHELX software is used for small-molecule refinement . Key steps:

  • Data collection at high resolution (<1.0 Å) to minimize errors.
  • Twin refinement for challenging crystals (e.g., disordered ethyl groups).
  • Validation tools (R-factors, electron density maps) ensure accuracy .

Q. What computational methods integrate with experimental data to predict pharmacokinetic properties?

  • Methodological Answer : ADMET prediction (SwissADME) evaluates solubility, BBB permeability, and CYP450 interactions. Machine learning models (e.g., LabMate.AI ) optimize reaction conditions for novel derivatives . For toxicity, molecular dynamics simulations assess binding to hERG channels .

Methodological Resources

  • Synthesis Protocols : Reflux condensation (), alkylation ().
  • Characterization Tools : SHELX ( ), NMR/IR ().
  • Biological Assays : Anticancer (), antimicrobial ().
  • Computational Workflows : QSAR (), docking ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.